2-[(3-ethyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Description
This compound belongs to the quinazolinone class of heterocyclic molecules, characterized by a fused bicyclic structure of benzene and pyrimidine rings. The core structure is substituted with a 3-ethyl group, 6,7-dimethoxy moieties, and a sulfanyl acetamide chain linked to a 4-methylphenyl group (IUPAC name: N-(4-methylphenyl)-2-[(4-oxo-3-ethyl-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide). Quinazolinones are renowned for their pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities . The 3-ethyl and 6,7-dimethoxy substituents likely enhance metabolic stability and modulate electronic properties, while the 4-methylphenyl group contributes to lipophilicity, influencing target binding and bioavailability .
Properties
IUPAC Name |
2-(3-ethyl-6,7-dimethoxy-4-oxoquinazolin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-5-24-20(26)15-10-17(27-3)18(28-4)11-16(15)23-21(24)29-12-19(25)22-14-8-6-13(2)7-9-14/h6-11H,5,12H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGQAHQXSMRMJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC(=C(C=C2N=C1SCC(=O)NC3=CC=C(C=C3)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-ethyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a suitable thiol reacts with the quinazolinone intermediate.
Acetamide Formation: The final step involves the acylation of the sulfanyl-substituted quinazolinone with 4-methylphenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting the oxo group to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxylated quinazolinone derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its biological activity can be explored for potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine: The compound can be investigated for its pharmacokinetic and pharmacodynamic properties, potentially leading to the development of new drugs.
Industry: It can be used in the development of new materials with specific chemical properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 2-[(3-ethyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is likely related to its ability to interact with specific molecular targets in biological systems. The quinazolinone core can interact with enzymes or receptors, modulating their activity. The sulfanyl group may enhance binding affinity or specificity, while the acetamide group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound share the quinazolinone core but differ in substituents, leading to variations in physicochemical properties and biological activity. Below is a detailed comparison:
Structural and Functional Group Comparisons
Impact of Substituents on Physicochemical Properties
- Electron-Donating vs. In contrast, chlorine or trifluoromethoxy substituents (e.g., in ) reduce electron density, favoring hydrophobic interactions .
- Lipophilicity : The 4-methylphenyl group provides moderate lipophilicity, balancing solubility and membrane permeability. Chlorophenyl (logP ~3.5) and trifluoromethoxy (logP ~4.0) analogs may exhibit higher tissue penetration but poorer aqueous solubility .
Unique Advantages of the Target Compound
- The 3-ethyl-6,7-dimethoxy-quinazolinone core offers a balance of electronic modulation and metabolic resistance.
- The 4-methylphenyl group optimizes lipophilicity without extreme hydrophobicity, reducing toxicity risks observed in halogenated analogs .
- Synergistic effects between the sulfanyl acetamide and methoxy groups may enhance binding to ATP pockets in kinases or DNA gyrase .
Biological Activity
The compound 2-[(3-ethyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide represents a novel class of quinazoline derivatives that have garnered attention due to their promising biological activities, particularly in antimicrobial and anticancer research. This article delves into the synthesis, biological properties, and relevant case studies associated with this compound.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of various substituted quinazoline derivatives with acetamide functionalities. The structural formula can be summarized as follows:
- Molecular Formula : C14H16N2O5S
- CAS Number : 886500-32-9
This compound features a quinazoline backbone substituted with a sulfanyl group and an acetamide moiety, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. The compound has shown significant antibacterial activity against various strains of bacteria. For instance:
- Antibacterial Properties : In vitro assays revealed that compounds with similar structures exhibited superior antibacterial effects compared to antifungal activities. Specifically, gram-positive bacteria were found to be more susceptible to these compounds than gram-negative strains .
- Mechanism of Action : The exact mechanism by which these compounds exert their antibacterial effects is still under investigation; however, it is hypothesized that the presence of the sulfanyl group enhances interaction with bacterial cell membranes, leading to increased permeability and cell death .
Anticancer Activity
The anticancer potential of quinazoline derivatives has been explored in various studies. For example:
- Cell Line Studies : Compounds similar to this compound have demonstrated the ability to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- Specific Case Studies : In one notable study, a series of quinazoline derivatives were evaluated for their cytotoxic effects on human cancer cell lines. Results indicated that certain structural modifications significantly enhanced their potency against cancer cells .
Comparative Analysis of Biological Activities
The following table summarizes key findings from various studies regarding the biological activities of related quinazoline derivatives:
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound with high purity?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1: Formation of the quinazolinone core via cyclization of substituted anthranilic acid derivatives under acidic conditions (e.g., acetic acid) at 80–100°C .
- Step 2: Introduction of the sulfanyl group via nucleophilic substitution using thiourea or mercaptoacetic acid in polar aprotic solvents (e.g., DMF or THF) .
- Step 3: Acetamide coupling via Schotten-Baumann reaction, requiring controlled pH (8–9) and low temperatures (0–5°C) to prevent hydrolysis .
Key Optimization Parameters:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | THF/DMF | Enhances solubility of intermediates |
| Catalyst | K₂CO₃/NaH | Facilitates deprotonation in substitution reactions |
| Temperature | 80–100°C (cyclization), 0–5°C (coupling) | Prevents decomposition of heat-sensitive intermediates |
Q. Which spectroscopic techniques are most reliable for confirming structural integrity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, quinazolinone carbonyl at δ 165–170 ppm) and verifies regiochemistry .
- Mass Spectrometry (HRMS): Confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of acetamide moiety at m/z ~120) .
- IR Spectroscopy: Detects key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C bond at ~650 cm⁻¹) .
Validation Protocol: Cross-correlate data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Scenario 1: Discrepant NMR signals may arise from tautomerism (e.g., keto-enol forms in quinazolinone). Use variable-temperature NMR to stabilize dominant tautomers .
- Scenario 2: Unassigned mass fragments suggest impurities. Employ preparative HPLC (C18 column, acetonitrile/water gradient) to isolate pure batches .
- Scenario 3: IR absorption mismatches may indicate residual solvents. Conduct elemental analysis (C, H, N, S) to confirm stoichiometry .
Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinase domains). Focus on sulfanyl and acetamide groups as hydrogen bond donors .
- In Vitro Assays:
- Enzyme Inhibition: Measure IC₅₀ via fluorogenic substrates (e.g., ATPase activity assays at λₑₓ 340 nm) .
- Cellular Uptake: Quantify intracellular concentrations using LC-MS/MS after 24-hour exposure .
Data Interpretation: Compare dose-response curves with control compounds (e.g., staurosporine for kinase inhibition) to validate specificity .
Q. How can synthetic yields be improved while minimizing side reactions?
Methodological Answer:
- Side Reaction 1: Hydrolysis of the sulfanyl group. Use anhydrous solvents (e.g., THF stored over molecular sieves) and inert atmospheres (N₂/Ar) .
- Side Reaction 2: Oxidative dimerization. Add antioxidants (e.g., BHT at 0.1% w/w) during thiourea-mediated substitutions .
Process Optimization Table:
| Parameter | Adjustment | Outcome |
|---|---|---|
| Reaction Time | Reduce from 24h → 12h | Limits degradation of labile intermediates |
| Catalyst Loading | Increase K₂CO₃ from 1.0 → 1.2 equiv | Enhances substitution efficiency (yield +15%) |
Data Contradiction Analysis
Q. How should researchers address inconsistent biological activity data across studies?
Methodological Answer:
- Factor 1: Purity discrepancies. Require ≥95% purity (HPLC) and quantify impurities via LC-UV/MS .
- Factor 2: Solvent-dependent solubility. Use DMSO stocks with <0.1% water to prevent aggregation .
- Factor 3: Cell line variability. Validate across multiple lines (e.g., HEK293 vs. HeLa) and include positive controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
